molecular formula C22H23N3O2S B5969013 N~1~-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide

N~1~-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide

Cat. No.: B5969013
M. Wt: 393.5 g/mol
InChI Key: KWPBLUAXHFCJSE-UHFFFAOYSA-N
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Description

N~1~-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with 4-benzylpiperidine under appropriate conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N~1~-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-{6-[(4-methylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide
  • N~1~-{6-[(4-phenylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide

Uniqueness

N~1~-{6-[(4-benzylpiperidino)carbonyl]-1,3-benzothiazol-2-yl}acetamide stands out due to its specific structural features, such as the benzyl group on the piperidine ring, which may enhance its binding affinity to certain molecular targets

Properties

IUPAC Name

N-[6-(4-benzylpiperidine-1-carbonyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15(26)23-22-24-19-8-7-18(14-20(19)28-22)21(27)25-11-9-17(10-12-25)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPBLUAXHFCJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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